molecular formula C4H6INO B14360161 3-iodo-N-methylprop-2-enamide CAS No. 93620-22-5

3-iodo-N-methylprop-2-enamide

Cat. No.: B14360161
CAS No.: 93620-22-5
M. Wt: 211.00 g/mol
InChI Key: PWGYJYGFTVCBFL-UHFFFAOYSA-N
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Description

3-iodo-N-methylprop-2-enamide is an organic compound characterized by the presence of an iodine atom, a methyl group, and an amide functional group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-methylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of N-methylprop-2-enamide with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the iodine atom being introduced at the desired position on the prop-2-enamide backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-methylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-iodo-N-methylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The iodine atom and the amide functional group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-methylprop-2-enamide
  • 3-chloro-N-methylprop-2-enamide
  • 3-fluoro-N-methylprop-2-enamide

Comparison

Compared to its halogenated analogs, 3-iodo-N-methylprop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic radius and higher polarizability of iodine compared to bromine, chlorine, and fluorine result in different chemical behavior and interactions .

Properties

CAS No.

93620-22-5

Molecular Formula

C4H6INO

Molecular Weight

211.00 g/mol

IUPAC Name

3-iodo-N-methylprop-2-enamide

InChI

InChI=1S/C4H6INO/c1-6-4(7)2-3-5/h2-3H,1H3,(H,6,7)

InChI Key

PWGYJYGFTVCBFL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C=CI

Origin of Product

United States

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